SuFEx Triflation Yield and Chemoselectivity: CF₃SO₂F vs. Conventional Triflic Anhydride
In the SuFEx-mediated synthesis of triflates, CF₃SO₂F demonstrates superior chemoselectivity and yield compared to triflic anhydride (Tf₂O). While Tf₂O can exhibit indiscriminate reactivity, CF₃SO₂F achieves complete chemoselectivity for phenols over amines in the presence of water, attributed to a hydrogen-bonded termolecular transition state. This translates to efficient triflation of phenolic compounds with isolated yields significantly surpassing those achievable with Tf₂O under comparable conditions [1].
| Evidence Dimension | Isolated yield of aryl triflate |
|---|---|
| Target Compound Data | >90% (for model phenol substrate) |
| Comparator Or Baseline | Trifluoromethanesulfonic anhydride (Tf₂O) |
| Quantified Difference | CF₃SO₂F provides up to 20-30% higher isolated yields on complex, functionalized phenols compared to Tf₂O due to reduced side-reactions and easier purification |
| Conditions | Ex-situ generation of CF₃SO₂F gas, two-chamber reactor, CH₃CN, DBU base |
Why This Matters
Higher isolated yields and chemoselectivity reduce purification costs and enable late-stage functionalization of complex molecules where protecting group strategies fail.
- [1] K. B. Sharpless et al. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science, 2022, 13, 2270–2279. View Source
